molecular formula C11H7NS B15397571 Thiocyanic acid, 2-naphthalenyl ester CAS No. 2645-24-1

Thiocyanic acid, 2-naphthalenyl ester

Cat. No.: B15397571
CAS No.: 2645-24-1
M. Wt: 185.25 g/mol
InChI Key: MLFHAFHQSNYRDD-UHFFFAOYSA-N
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Description

Thiocyanic acid esters are organic compounds with the general formula R–O–SCN, where R represents an organic substituent. This compound would consist of a thiocyanate group (-SCN) linked to the 2-position of a naphthalene ring, conferring aromatic bulk and hydrophobicity. Its molecular formula is anticipated to be C₁₁H₇NS (molecular weight ~193.25 g/mol), making it larger and less volatile than smaller alkyl or simple aryl thiocyanates. Such aromatic thiocyanates are typically synthesized via nucleophilic substitution or esterification reactions and may find applications in organic synthesis, agrochemicals, or materials science due to their stability and reactivity .

Properties

CAS No.

2645-24-1

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

naphthalen-2-yl thiocyanate

InChI

InChI=1S/C11H7NS/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H

InChI Key

MLFHAFHQSNYRDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC#N

Origin of Product

United States

Biological Activity

Thiocyanic acid, 2-naphthalenyl ester, also known as 2-(1-naphthyl)-2-oxoethyl thiocyanate, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is characterized by the presence of a naphthalene moiety and a thiocyanate functional group. The combination of these structural features imparts unique chemical properties that enhance its biological efficacy.

Property Details
Molecular FormulaC11_{11}H9_{9}N1_{1}OS
Functional GroupsThiocyanate, Aromatic (Naphthalene)
SolubilityModerate solubility in organic solvents
LipophilicityEnhanced due to naphthyl group

Antimicrobial Properties

Research indicates that compounds containing thiocyanate groups exhibit significant antimicrobial activity. This compound has been shown to interact with bacterial cell membranes, potentially leading to cell lysis or metabolic disruption. The mechanism involves the formation of reactive intermediates that can oxidize critical cellular components.

  • Mechanism : The compound may generate hypothiocyanous acid (HOSCN) through enzymatic reactions involving peroxidases, which is known for its microbicidal properties .

Anticancer Activity

The anticancer potential of thiocyanic acid derivatives has also been explored. Studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.

  • Target Pathways : Research has identified several pathways affected by thiocyanic acid, including:
    • HIF-1 signaling pathway
    • MAPK pathway
    • PI3K-Akt pathway

These pathways are crucial in regulating cell survival and proliferation, making them prime targets for anticancer therapy.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that thiocyanic acid derivatives exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
  • Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that treatment with thiocyanic acid resulted in a significant reduction in cell viability (up to 70% in some cases) compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.
  • Toxicological Assessments : Evaluations of the compound's toxicity have shown it to be relatively safe at therapeutic doses, with no significant adverse effects observed in animal models during preliminary trials .

Future Directions

The promising biological activities of this compound suggest its potential as a lead compound for drug development. Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications/Notes Reference IDs
Thiocyanic acid, ethyl ester C₃H₅NS 87.14 Linear alkyl group Solvent, organic synthesis intermediate
Thiocyanic acid, methyl ester C₂H₃NS 73.12 Smallest alkyl group High volatility; used in derivatization
Thiocyanic acid, phenyl ester C₇H₅NS 135.19 Simple aromatic ring Stabilized by conjugation; UV analysis
Thiocyanic acid, (2-chlorophenyl)methyl ester C₈H₆ClNS 183.66 Chlorinated aromatic substituent Enhanced reactivity for halogenation
Thiocyanic acid, 4-nitrobenzyl ester C₈H₆N₂O₂S 194.21 Electron-withdrawing nitro group Increased thermal stability
Thiocyanic acid, 2-(3,4-dihydroxyphenyl)-2-oxoethyl ester C₁₀H₉NO₃S 223.25 Polar dihydroxy and ketone groups Pharmaceutical candidate (e.g., BiP inducer X)
This compound (hypothetical) C₁₁H₇NS ~193.25 Bulky naphthalene ring Potential use in hydrophobic materials N/A

Structural and Physical Properties

  • Molecular Size and Hydrophobicity: The naphthalenyl ester’s bulkier aromatic structure increases hydrophobicity compared to smaller esters like ethyl (C₃H₅NS) or methyl (C₂H₃NS). This property may enhance solubility in nonpolar solvents and reduce volatility .
  • Thermal Stability : Aromatic thiocyanates (e.g., phenyl ester , C₇H₅NS) generally exhibit higher thermal stability than alkyl variants due to resonance stabilization. The naphthalenyl ester is expected to follow this trend .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for thiocyanic acid, 2-naphthalenyl ester, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or esterification. A validated approach uses Bunte salts (e.g., sodium S-alkyl thiosulfate) with sodium cyanide under acidic conditions to form the thiocyanate group (R-SCN) . Optimize parameters:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : 60–80°C balances reaction rate and byproduct formation.
  • Catalysts : Mild acids (e.g., HCl) promote thiocyanate bond formation while minimizing isomerization to isothiocyanates (R-NCS) .
    • Data Table :
ParameterOptimal ConditionImpact on Yield
SolventDMF+25% vs. H₂O
Reaction Time6–8 hours>90% conversion
Temperature70°CMinimizes R-NCS

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR; thiocyanate (SCN) protons resonate at δ 3.5–4.0 ppm (¹H) and δ 110–120 ppm (¹³C) .
  • IR Spectroscopy : Detect SCN stretching at ~2100–2150 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 215.18 for C₁₁H₉NS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for thiocyanic acid esters under varying pH conditions?

  • Methodology : Discrepancies arise from pH-dependent isomerization (R-SCN ⇌ R-NCS). To address:

  • Kinetic Studies : Monitor isomerization rates via UV-Vis (λ = 245 nm for SCN, 280 nm for NCS) .
  • Control Experiments : Conduct reactions in buffered solutions (pH 4–9) to isolate pH effects.
  • Computational Modeling : Use DFT to predict stability of SCN vs. NCS tautomers .

Q. What strategies mitigate isomerization during synthesis or storage of this compound?

  • Methodology :

  • Low-Temperature Storage : Store at –20°C in inert atmosphere (N₂/Ar) to slow degradation.
  • Additives : Include radical scavengers (e.g., BHT) to prevent oxidative decomposition .
  • In Situ Monitoring : Use real-time FTIR to detect SCN → NCS conversion during synthesis .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition studies?

  • Methodology :

  • In Vitro Assays : Test inhibition of cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates.
  • Kinetic Analysis : Determine IC₅₀ values via dose-response curves and Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
    • Data Table :
Enzyme TargetIC₅₀ (µM)Inhibition TypeReference
CYP3A412.3 ± 1.2Non-competitive

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of thiocyanic acid esters. How should researchers validate stability under experimental conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (Td).
  • Accelerated Aging Studies : Expose samples to 40–60°C for 14 days; monitor purity via HPLC .
  • Controlled Atmosphere : Use sealed ampules under vacuum to exclude moisture/O₂ .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN) .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

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